

# Spectroscopic Profile of 3-Benzoylbenzonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Benzoylbenzonitrile**. It includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols for acquiring such data are also outlined to aid in method development and data interpretation.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **3-Benzoylbenzonitrile**. This data is essential for the structural elucidation and characterization of the molecule.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

1.1.1. 1H NMR Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.1 - 8.2	m	1H	Aromatic H
~7.9 - 8.0	m	1H	Aromatic H
~7.8 - 7.9	m	2H	Aromatic H
~7.6 - 7.7	m	2H	Aromatic H
~7.5 - 7.6	t	1H	Aromatic H
~7.4 - 7.5	t	2H	Aromatic H

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift increments for aromatic protons influenced by carbonyl and cyano groups.

## 1.1.2. 13C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~195 - 197	C=O (Ketone)
~137 - 139	Aromatic C
~135 - 137	Aromatic C
~133 - 135	Aromatic C
~131 - 133	Aromatic C
~130 - 132	Aromatic C
~128 - 130	Aromatic C
~117 - 119	C≡N (Nitrile)
~112 - 114	Aromatic C

Note: Predicted values are based on typical chemical shifts for carbons in aromatic ketones and nitriles.[1]



Infrared (IR) Spectroscopy

Wavenumber (cm-1)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2230 - 2210	Strong, Sharp	C≡N stretch (nitrile)
~1670 - 1650	Strong	C=O stretch (aromatic ketone)
~1600 - 1450	Medium-Strong	C=C stretch (aromatic)
~1300 - 1200	Medium	C-C stretch
~900 - 650	Strong	C-H bend (aromatic)

Note: These are characteristic absorption frequencies for the functional groups present in **3-Benzoylbenzonitrile**.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
207	High	[M]+ (Molecular Ion)
180	Medium	[M - HCN]+
130	Medium	[C6H4CO]+
105	High	[C6H5CO]+ (Benzoyl cation)
77	High	[C6H5]+ (Phenyl cation)

Note: Fragmentation pattern is predicted based on the stability of benzoyl and phenyl cations, a common pathway for aromatic ketones.

# **Experimental Protocols**

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

## **NMR Spectroscopy**



High-resolution solution-state NMR spectroscopy is the primary method for determining the detailed structure of molecules.[2]

## Sample Preparation:

- A sample of 3-Benzoylbenzonitrile is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[3]
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.[4]

#### Data Acquisition:

- The prepared sample is placed in a strong magnetic field generated by a superconducting magnet.[3]
- The sample is irradiated with radio frequency pulses.[4]
- The emitted signals from the nuclei returning to their ground state are detected and recorded.[3]
- For 1H NMR, the chemical shifts, signal integrations, and coupling patterns are analyzed.
- For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

## FT-IR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Solid Sample): There are several methods for preparing solid samples for FT-IR analysis:

- KBr Pellet Method:
  - Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to IR radiation.[5]



- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]
- Attenuated Total Reflectance (ATR):
  - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).
     [5]
  - Pressure is applied to ensure good contact between the sample and the crystal.[5] This
    method requires minimal sample preparation.[6]

## Data Acquisition:

- The prepared sample is placed in the sample holder of the FTIR instrument.
- An infrared beam is passed through or reflected off the sample.
- The instrument measures the frequencies at which the sample absorbs radiation, and a spectrum of absorbance or transmittance versus wavenumber is generated.

## **Mass Spectrometry (Electron Ionization)**

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.[7]

#### Sample Introduction:

- The sample must be volatile. Solid samples can be heated to achieve the necessary vapor pressure.[8]
- The gaseous sample molecules are introduced into the ion source of the mass spectrometer under high vacuum.[9]

#### Ionization and Fragmentation:

• In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[8][10]



- This collision ejects an electron from the molecule, forming a positively charged molecular ion ([M]+).[7]
- The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.[8]

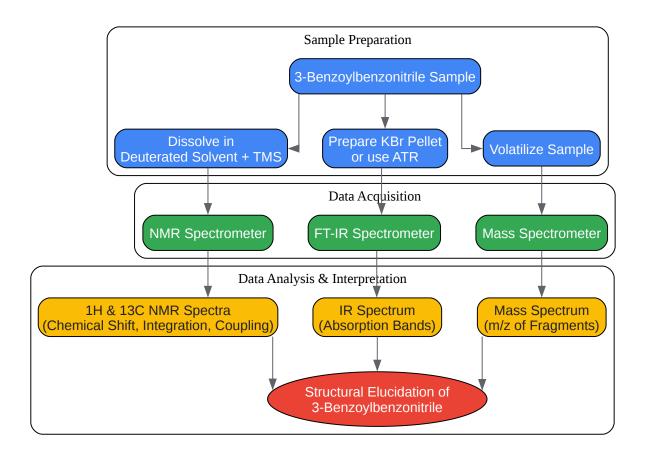
#### Detection:

- The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

## **Workflow and Data Relationships**

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

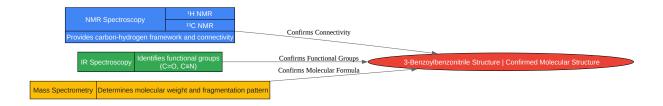




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Caption: General workflow for the spectroscopic analysis of **3-Benzoylbenzonitrile**.





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Caption: Integration of spectroscopic data for structural confirmation.

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